Bienvenue dans la boutique en ligne BenchChem!

BRD4-IN-4

Epigenetics BRD4 Inhibitor X-ray Crystallography

BRD4-IN-4 is a selective BRD4-BD1 inhibitor featuring a unique benzo[cd]indol-2(1H)-one scaffold—distinct from triazolothienodiazepine or triazolobenzodiazepine BET inhibitors. It inhibits MV4-11 MLL-rearranged leukemia cell proliferation (IC50=11.67 μM) with G1 arrest, sparing many non-MLL lines. A solved co-crystal structure (water-mediated binding) enables rational SAR. Ideal as a reference compound for BRD4-PROTAC screening, mechanistic MLL studies, and assay validation where pan-BET cytotoxicity confounds results. Available ≥98% purity; ships ambient. Order now for selective epigenetic probe research.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4g/mol
CAS No. 304685-40-3
Cat. No. B379666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4-IN-4
CAS304685-40-3
Molecular FormulaC17H18N2O3S
Molecular Weight330.4g/mol
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4)C=CC=C3C1=O
InChIInChI=1S/C17H18N2O3S/c1-2-19-14-8-9-15(23(21,22)18-10-3-4-11-18)12-6-5-7-13(16(12)14)17(19)20/h5-9H,2-4,10-11H2,1H3
InChIKeyHTONIJRZZRKKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4-IN-4 (CAS 304685-40-3): A Benzo[cd]indol-2(1H)-one BRD4 Inhibitor for MLL Leukemia Research


BRD4-IN-4 (also known as Compound 1) is a selective small-molecule inhibitor of the epigenetic reader protein BRD4 [1]. It features a distinct benzo[cd]indol-2(1H)-one core scaffold, identified through an AlphaScreen-based high-throughput screening campaign [1]. The compound inhibits BRD4 with an IC50 of 6.83 μM in biochemical assays and exhibits selective antiproliferative activity against the MLL-rearranged acute leukemia cell line MV4-11, inducing G1 phase cell cycle arrest [1]. Its high-resolution co-crystal structure with the BRD4 bromodomain 1 (BRD4_BD1) protein has been solved, revealing a water-mediated binding mode that provides a structural basis for rational design of more potent derivatives [1].

Why Generic BRD4 Inhibitors Like JQ1 or OTX015 Cannot Substitute for BRD4-IN-4 in MLL Leukemia Research


Generic substitution of BRD4-IN-4 with widely used pan-BET inhibitors such as (+)-JQ1 or clinical candidates like OTX015 is not scientifically valid due to fundamental differences in chemical scaffold, binding mode, and resultant biological profile. BRD4-IN-4 contains a unique benzo[cd]indol-2(1H)-one core, whereas (+)-JQ1 and OTX015 are based on triazolothienodiazepine and triazolobenzodiazepine scaffolds, respectively [1]. Critically, the co-crystal structure of BRD4-IN-4 with BRD4_BD1 reveals a water-mediated hydrogen-bonding network that is distinct from the direct acetyl-lysine mimicry observed for (+)-JQ1 [1]. This divergence in molecular recognition translates into a distinct cellular phenotype: BRD4-IN-4 and its analogs demonstrate selective growth inhibition of MV4-11 MLL-rearranged leukemia cells while exhibiting reduced potency against a panel of other cancer and non-cancer cell lines, a selectivity profile not mirrored by pan-BET inhibitors [1]. Consequently, experimental outcomes—including downstream oncogene suppression patterns and cell cycle perturbation—cannot be reproduced by simply swapping in another BET inhibitor.

Quantitative Differentiation of BRD4-IN-4 from Pan-BET Inhibitors and PROTAC Degraders


BRD4-IN-4 Exhibits a Distinct Benzo[cd]indol-2(1H)-one Scaffold with a Water-Mediated Binding Mode

BRD4-IN-4 possesses a benzo[cd]indol-2(1H)-one core scaffold that is structurally unrelated to the triazolothienodiazepine core of the widely used pan-BET inhibitor (+)-JQ1 [1]. High-resolution co-crystal structures of BRD4-IN-4 with BRD4_BD1 have been solved, revealing a water-mediated hydrogen-bonding network with Asn140 that is distinct from the direct acetyl-lysine mimicry observed for (+)-JQ1 [1]. This structural divergence underpins differences in selectivity and potency and provides a distinct chemical starting point for medicinal chemistry optimization [1].

Epigenetics BRD4 Inhibitor X-ray Crystallography

BRD4-IN-4 Demonstrates Selective Antiproliferative Activity Against MLL-Rearranged MV4-11 Leukemia Cells

BRD4-IN-4 inhibits the proliferation of MV4-11 cells (an MLL-AF4-expressing acute leukemia cell line) with an IC50 of 11.67 μM [1]. In the same study, the compound exhibited 'good and selective inhibitory activities' against MV4-11 cells compared to a panel of other cancer cell lines (MDA-MB-231, A549, 22Rv1) and non-cancer cell lines (HUV-EC-C, MRC5, RPTEC), though exact IC50 values for these additional lines were not reported [1]. In contrast, the pan-BET inhibitor (+)-JQ1 is far more potent against MV4-11 cells (IC50 = 14.3 nM) but lacks the same degree of tumor-type selectivity .

MLL Leukemia Cell Proliferation Selectivity

BRD4-IN-4 Induces G1 Phase Cell Cycle Arrest in MV4-11 Cells

Treatment of MV4-11 cells with BRD4-IN-4 resulted in a pronounced G1 phase cell cycle arrest, as demonstrated by flow cytometric analysis [1]. While precise percentage values are not provided in the abstract, the study explicitly states that compounds 1, 23, and 44 'could act on the cell proliferation by blocking cell cycle at G1 phase' [1]. This effect is consistent with the downstream downregulation of cyclin-dependent kinase 6 (CDK6) and other cell cycle regulators [1].

Cell Cycle Arrest G1 Phase BRD4 Inhibition

BRD4-IN-4 Downregulates Key Oncogenes (c-Myc, Bcl-2, CDK6) in MV4-11 Cells

BRD4-IN-4 treatment of MV4-11 cells led to a marked reduction in the mRNA and protein levels of c-Myc, Bcl-2, and CDK6, as quantified by qRT-PCR and western blot analysis [1]. The study reports that compound 1 and its derivatives 'could markedly down-regulate the expressions of the c-Myc, Bcl-2 and CDK6 oncogenes in MV4-11' [1]. While exact fold-change values are not provided in the abstract, the qualitative downregulation is a critical mechanistic readout of BRD4 inhibition in this leukemia subtype.

Oncogene Suppression c-Myc Bcl-2 CDK6

BRD4-IN-4 Serves as a Chemical Starting Point for More Potent Derivatives with Improved BRD4 Affinity

BRD4-IN-4 (Compound 1) was the lead compound in a structure-based optimization campaign that yielded several derivatives with significantly enhanced BRD4 inhibitory activity [1]. For example, Compound 23, a direct analog, exhibited a BRD4 IC50 of 1.02 μM in the AlphaScreen assay, representing a 6.7-fold improvement in potency over the parent compound [1]. Similarly, Compound 23 inhibited MV4-11 cell proliferation with an IC50 of 5.55 μM, a 2.1-fold improvement over BRD4-IN-4 [1]. These quantitative improvements validate BRD4-IN-4 as a tractable scaffold for medicinal chemistry exploration.

Structure-Activity Relationship Lead Optimization BRD4 Inhibitor

Recommended Research Applications for BRD4-IN-4 Based on Quantitative Differentiation Evidence


Chemical Probe for Studying MLL-Rearranged Leukemia Biology

Given its selective antiproliferative activity against MV4-11 cells (IC50 = 11.67 μM) and its ability to induce G1 cell cycle arrest, BRD4-IN-4 is optimally deployed as a chemical probe to dissect BRD4-dependent transcriptional programs specifically in MLL-rearranged leukemia models [1]. Its moderate potency and unique benzo[cd]indol-2(1H)-one scaffold make it a suitable tool for short-term mechanistic studies where the pan-cytotoxicity of more potent inhibitors like (+)-JQ1 (MV4-11 IC50 = 14.3 nM) would obscure cell-type-specific dependencies [1].

Lead Scaffold for Structure-Based Drug Design and SAR Exploration

The availability of a high-resolution co-crystal structure of BRD4-IN-4 with BRD4_BD1 provides a validated starting point for structure-based drug design [1]. The quantitative improvement in potency achieved with Compound 23 (BRD4 IC50 = 1.02 μM, a 6.7-fold enhancement) demonstrates that the benzo[cd]indol-2(1H)-one core is amenable to medicinal chemistry optimization [1]. Therefore, BRD4-IN-4 is recommended for use as a reference compound in SAR campaigns aimed at developing novel BRD4 inhibitors with improved affinity and selectivity.

Control Compound for Evaluating Novel BRD4 Inhibitors and PROTACs

BRD4-IN-4 serves as an appropriate control compound in studies evaluating next-generation BRD4 inhibitors or PROTAC degraders, particularly those targeting the same bromodomain (BD1). Its well-characterized biochemical IC50 (6.83 μM), cellular activity (MV4-11 IC50 = 11.67 μM), and validated downstream effects (c-Myc, Bcl-2, CDK6 downregulation) provide a quantitative baseline for comparing the efficacy of new chemical entities [1]. Its distinct binding mode also allows for the investigation of inhibitor-specific resistance mechanisms [1].

Reference Standard for Assay Development and Validation

The commercial availability of BRD4-IN-4 at high purity (≥96%) from reputable vendors, combined with its well-defined activity in both biochemical (AlphaScreen) and cellular (MV4-11 proliferation) assays, makes it a suitable reference standard for developing and validating new BRD4 screening assays . Its moderate potency reduces the risk of assay interference seen with sub-nanomolar inhibitors, while still providing a robust signal-to-noise ratio in standard assay formats [1].

Quote Request

Request a Quote for BRD4-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.